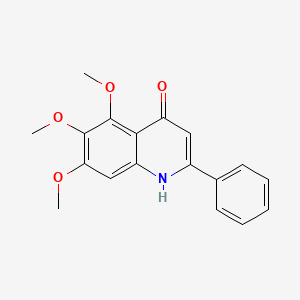

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one

Descripción general

Descripción

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core with methoxy groups at positions 5, 6, and 7, and a phenyl group at position 2.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base. The reaction conditions often include:

Solvent: Ethanol or methanol

Base: Sodium hydroxide or potassium hydroxide

Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the quinoline ring to tetrahydroquinoline using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions at the phenyl ring or the quinoline core.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens, nitrating agents

Major Products

Oxidation: Quinoline N-oxide derivatives

Reduction: Tetrahydroquinoline derivatives

Substitution: Halogenated or nitrated quinoline derivatives

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one derivatives. Research focused on synthesizing novel quinoline derivatives has demonstrated that these compounds can effectively inhibit tubulin polymerization, a critical process in cancer cell division.

Case Study: Tubulin Inhibition and Cytotoxicity

A study synthesized several derivatives of 5,6,7-trimethoxy quinolines and evaluated their cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer) cells. The findings indicated that specific derivatives exhibited significant antiproliferative activity. The most promising compounds were further assessed for their ability to induce G2 phase arrest and apoptosis in cancer cells through flow cytometry analysis .

| Compound | Cell Line | Cytotoxicity (IC50) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10 µM | Tubulin inhibition |

| Compound B | A2780 | 12 µM | Apoptosis induction |

The study concluded that the trimethoxy group enhances the binding affinity to tubulin, making these compounds viable candidates for further development as anticancer agents .

Antiviral Applications

In addition to anticancer properties, derivatives of quinoline compounds have been investigated for their antiviral activities. Specifically, the structural analogs of this compound have shown promise as inhibitors against SARS-CoV-2 main protease (M pro), a key enzyme in the replication of the virus.

Case Study: SARS-CoV-2 Inhibition

A recent study explored the inhibitory effects of quinoline-based compounds on SARS-CoV-2 M pro. The results indicated that certain derivatives exhibited superior inhibitory activity compared to known inhibitors like baicalein. For instance, a compound derived from this class demonstrated an IC50 value of 0.085 µM against M pro, indicating potent antiviral properties .

| Compound | Target | IC50 (µM) | Comparison |

|---|---|---|---|

| Compound C | SARS-CoV-2 M pro | 0.085 | Better than baicalein |

| Compound D | SARS-CoV-2 M pro | 0.966 | Standard inhibitor |

These findings suggest that modifications to the quinoline scaffold can enhance antiviral efficacy, highlighting the importance of continued research in this area .

Synthetic Pathways and Development

The synthesis of this compound involves several methodologies that allow for the incorporation of various functional groups to optimize biological activity. A modular three-component synthesis has been developed that facilitates the production of diverse substituted quinolines efficiently from readily available starting materials .

Synthetic Route Overview

The synthetic process typically includes:

- Imidoylative Sonogashira Coupling : This step allows for the introduction of aryl groups.

- Acid-Mediated Cyclization : This step forms the quinoline core structure.

- Functionalization : Subsequent reactions can introduce additional substituents to enhance pharmacological properties.

The flexibility in synthesis not only aids in producing a wide array of derivatives but also supports structure-activity relationship (SAR) studies essential for drug development .

Mecanismo De Acción

The mechanism of action of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one depends on its specific biological target

Enzymes: Inhibition of key enzymes involved in disease pathways.

Receptors: Binding to specific receptors to modulate biological responses.

DNA/RNA: Intercalation into DNA/RNA, affecting replication and transcription processes.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound with a simpler structure.

Chloroquine: A well-known antimalarial drug with a similar quinoline core.

Quinacrine: Another antimalarial with additional functional groups.

Uniqueness

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one is unique due to the presence of three methoxy groups and a phenyl group, which can significantly influence its chemical and biological properties compared to other quinoline derivatives.

Actividad Biológica

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one is an intriguing compound within the quinoline family, noted for its potential biological activities, particularly in anticancer and antimalarial contexts. This article synthesizes existing research findings to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and implications for future therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline backbone with three methoxy groups at the 5, 6, and 7 positions and a phenyl substituent at the 2-position. This unique structure is believed to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

- Cytotoxicity Studies : A series of derivatives were tested against multiple cancer cell lines including COLO205 (colorectal adenocarcinoma), H460 (non-small-cell lung cancer), and Hep3B (liver cancer). The compound demonstrated significant antiproliferative effects with IC50 values ranging from to against these cell lines .

- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit tubulin polymerization by binding to the colchicine site on tubulin. This interaction leads to cell cycle arrest in the G2/M phase and induces apoptosis through downregulation of cyclin-dependent kinases .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 22 | COLO205 | 0.32 | Tubulin inhibition |

| 22 | H460 | 0.89 | Apoptosis induction |

| 12e | HL-60 | <0.1 | G2/M phase arrest |

Antimalarial Activity

In addition to its anticancer properties, derivatives of this compound have shown promise against malaria:

- Inhibition of Plasmodium falciparum : Compounds were assessed for their ability to inhibit the growth of P. falciparum trophozoites. The results indicated that certain derivatives effectively arrested parasitemia growth with IC50 values significantly lower than traditional antimalarial drugs .

Table 2: Antimalarial Activity of Quinoline Derivatives

| Compound | Stage Targeted | IC50 (μM) | Comparison with Control |

|---|---|---|---|

| 4 | Trophozoite | 0.7 | ATV (1 μM) |

| 14 | Ookinete | Submicromolar | Chloroquine (2-fold) |

Case Studies

Several case studies provide insights into the practical applications and effectiveness of these compounds:

- Case Study on Cytotoxicity : In vitro studies demonstrated that a derivative exhibited significant cytotoxic effects on various cancer cell lines while showing minimal toxicity towards normal cells . This selectivity is crucial for developing effective anticancer therapies.

- Antimalarial Efficacy : Another study reported that specific derivatives not only inhibited the growth of P. falciparum but also affected its developmental stages, suggesting potential for transmission-blocking strategies .

Propiedades

IUPAC Name |

5,6,7-trimethoxy-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-21-15-10-13-16(18(23-3)17(15)22-2)14(20)9-12(19-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPXPFMHGJLPAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)NC(=CC2=O)C3=CC=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327551 | |

| Record name | NSC665928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159188-35-9 | |

| Record name | NSC665928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.